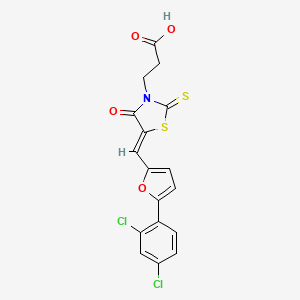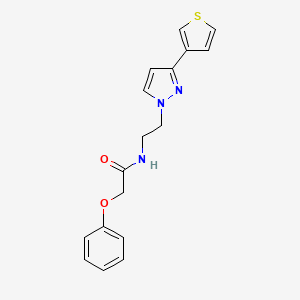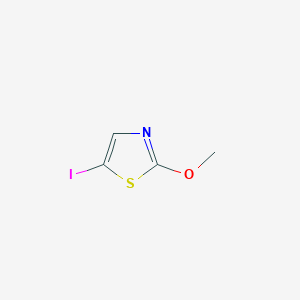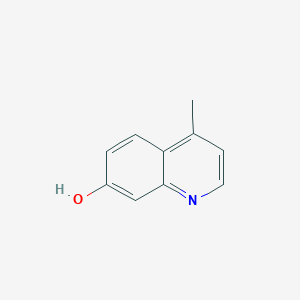![molecular formula C23H18Cl3NO2 B2636026 (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477888-78-1](/img/structure/B2636026.png)
(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide
カタログ番号 B2636026
CAS番号:
477888-78-1
分子量: 446.75
InChIキー: MHQGWMUGQLMTGH-LFYBBSHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide” is a versatile chemical compound used in diverse scientific research. Its unique structure allows for various applications, ranging from drug development to material synthesis .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that its structure suggests potential reactivity at the propenamide moiety and the aromatic rings. The chlorine atoms might also be points of reactivity .科学的研究の応用
Oxidation of Propenoidic Phenols
- Research conducted by Bolzacchini et al. (1996) explored the oxidation of propenoidic phenols, including compounds similar to (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, using dioxygen in the presence of a cobalt catalyst. The study focused on understanding the effects of different solvents and substituents on the phenyl ring during the oxidation process (Bolzacchini et al., 1996).
Histone Deacetylase Inhibition
- A study by Remiszewski et al. (2003) on N-hydroxy-3-phenyl-2-propenamides, which are structurally related to the queried compound, revealed their potential as inhibitors of human histone deacetylase (HDAC). These compounds were found to be effective enzyme inhibitors and showed potential in cancer therapy (Remiszewski et al., 2003).
Mitosis Inhibition in Plant Cells
- Research by Merlin et al. (1987) investigated the inhibition of mitosis in plant cells by a series of benzamides, which are analogous to the queried compound. These compounds, including N-(1,1-dimethylpropynyl)-3-chlorobenzamide, showed significant inhibitory effects on plant cell mitosis (Merlin et al., 1987).
Transformation of Secondary Amides
- A study by Maguire et al. (1995) examined the stereospecific transformation of α-phenylthio secondary propanamides into (Z)-α-phenylthio-β-chloro propenamides, demonstrating a chemical process that could be relevant to the synthesis or transformation of compounds like (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide (Maguire et al., 1995).
Tyrosinase and Melanin Inhibition
- Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their inhibitory potential against mushroom tyrosinase and melanin production. This research offers insights into the potential use of similar compounds, including (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, in skin depigmentation therapies (Raza et al., 2019).
Lipid Oxidation Product Trapping
- A study by Hidalgo et al. (2018) explored the reaction between 4-oxo-2-alkenals and phenolic compounds, a process that can be related to the reactivity of compounds like (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide in trapping lipid oxidation products (Hidalgo et al., 2018).
Herbicidal Activities
- Hu et al. (2015) synthesized 3-phenyl benzo[d][1,2,3]triazin-4(3H)-one derivatives and evaluated their herbicidal activities. The structural similarities to (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide suggest potential applications in agriculture (Hu et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO2/c24-19-7-1-17(2-8-19)14-27-23(28)12-5-16-3-10-21(11-4-16)29-15-18-6-9-20(25)13-22(18)26/h1-13H,14-15H2,(H,27,28)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQGWMUGQLMTGH-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2635943.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
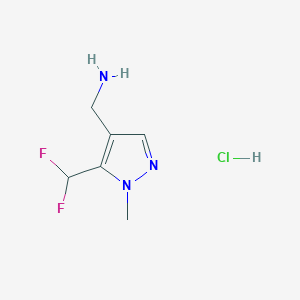
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)

